9(R)-PAHSA
9(R)-PAHSA
9(R)-PAHSA is a stereoisomer of 9-PAHSA (Item No. 17037), an endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). 9-PAHSA is a FAHFA in which palmitic acid (Item No. 10006627) is esterified to 9-hydroxy stearic acid. 9(R)-PAHSA is the predominant form that accumulates in adipose tissues in AG4OX mice, which overexpress Glut4 specifically in adipose tissue. Also, cell lines favor the production of 9(R)-PAHSA, and carboxyl ester lipase selectively hydrolyzes 9(S)-PAHSA (Item No. 18023).
Brand Name:
Vulcanchem
CAS No.:
2097130-84-0
VCID:
VC0161021
InChI:
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1
SMILES:
OC(CCCCCCC[C@H](OC(CCCCCCCCCCCCCCC)=O)CCCCCCCCC)=O
Molecular Formula:
C34H66O4
Molecular Weight:
538.9
9(R)-PAHSA
CAS No.: 2097130-84-0
Reference Standards
VCID: VC0161021
Molecular Formula: C34H66O4
Molecular Weight: 538.9
CAS No. | 2097130-84-0 |
---|---|
Product Name | 9(R)-PAHSA |
Molecular Formula | C34H66O4 |
Molecular Weight | 538.9 |
Standard InChI | InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 |
Standard InChIKey | MHQWHZLXDBVXML-JGCGQSQUSA-N |
SMILES | OC(CCCCCCC[C@H](OC(CCCCCCCCCCCCCCC)=O)CCCCCCCCC)=O |
Description | 9(R)-PAHSA is a stereoisomer of 9-PAHSA (Item No. 17037), an endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). 9-PAHSA is a FAHFA in which palmitic acid (Item No. 10006627) is esterified to 9-hydroxy stearic acid. 9(R)-PAHSA is the predominant form that accumulates in adipose tissues in AG4OX mice, which overexpress Glut4 specifically in adipose tissue. Also, cell lines favor the production of 9(R)-PAHSA, and carboxyl ester lipase selectively hydrolyzes 9(S)-PAHSA (Item No. 18023). |
Synonyms | 9R-[(1-oxohexadecyl)oxy]-octadecanoic acid |
Reference | 1.Yore, M.M.,Syed, I.,Moraes-Vieira, P.M., et al. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell. 159(2), 318-332 (2014). |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume